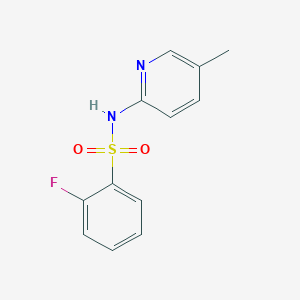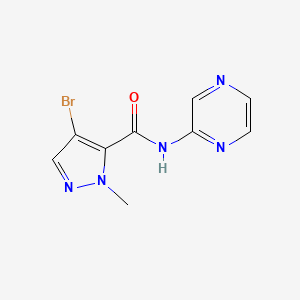![molecular formula C18H16F2N2O2 B10960960 2,5-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10960960.png)
2,5-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, combines the structural features of indole and benzamide, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps:
Synthesis of 5-methoxyindole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with 4-methoxyphenylacetone under acidic conditions.
Formation of the indole-3-ethylamine: The 5-methoxyindole is then subjected to a Mannich reaction with formaldehyde and a secondary amine to form the indole-3-ethylamine.
Coupling with 2,5-difluorobenzoyl chloride: The indole-3-ethylamine is then reacted with 2,5-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the indole ring can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine, which may change the compound’s binding affinity to biological targets.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of 2,5-difluoro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzamide.
Reduction: Formation of 2,5-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is likely related to its ability to interact with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The indole moiety may allow the compound to bind to serotonin receptors, while the benzamide group could interact with other protein targets, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks the methoxy group, which may affect its biological activity.
2,5-difluoro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions with biological targets.
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide: Contains a methyl group instead of a methoxy group, which may influence its lipophilicity and membrane permeability.
Uniqueness
The presence of the methoxy group in 2,5-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide may enhance its ability to cross biological membranes and increase its binding affinity to certain molecular targets, making it a unique and potentially valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C18H16F2N2O2 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2,5-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16F2N2O2/c1-24-13-3-5-17-14(9-13)11(10-22-17)6-7-21-18(23)15-8-12(19)2-4-16(15)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23) |
InChI Key |
BLUVCGGAUWYWFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10960887.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960896.png)
![[5-(4-fluorophenyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10960898.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10960902.png)


![3-(5-chloro-2-methoxyphenyl)-5-[2-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-1,2,4-oxadiazole](/img/structure/B10960915.png)


![2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10960935.png)
![4,5-dimethyl-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B10960948.png)
![5-Acetyl-6-(3-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10960950.png)
![2-{[1-(3-Fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-phenylacetamide](/img/structure/B10960956.png)
